1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate
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Overview
Description
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological profiles and have been widely used in pharmaceuticals, materials science, and organic synthesis . The presence of the 4-fluorophenyl group adds unique properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate involves several steps. Industrial production methods often employ catalysts such as lipase in ionic liquids to enhance the yield and selectivity of the reaction .
Chemical Reactions Analysis
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives using reducing agents such as sodium borohydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain . It also interacts with cellular receptors, modulating signal transduction pathways that control cell growth and apoptosis.
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2H-chromene-3-carboxylate: Lacks the 4-fluorophenyl group, resulting in different biological activities.
4H-chromene-3-carboxylate: Has a different arrangement of the chromene ring, leading to variations in chemical reactivity and biological effects.
The presence of the 4-fluorophenyl group in this compound enhances its biological activity and stability, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15FO3 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15FO3/c1-12(13-6-8-16(19)9-7-13)22-18(20)15-10-14-4-2-3-5-17(14)21-11-15/h2-10,12H,11H2,1H3 |
InChI Key |
KCCCRIGAFOKAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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